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Compound of Interest

Compound Name: Villocarine A

Cat. No.: B13730031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Villocarine A is a naturally occurring monoterpenoid indole alkaloid first isolated from Uncaria

villosa. It is a member of the geissoschizine-type class of alkaloids and has garnered significant

interest within the scientific community for its notable vasorelaxant properties. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical and

pharmacokinetic properties, and the biological activity of Villocarine A. Detailed experimental

protocols for its extraction, synthesis, and for assessing its vasorelaxant effects are also

presented, alongside visualizations of key biological pathways and experimental workflows.

Chemical Structure and Properties
Villocarine A possesses a complex pentacyclic indole alkaloid structure. Key features include

a tetrahydro-β-carboline skeleton and a β-methoxy acrylate moiety.

Physicochemical Properties
The known physicochemical properties of Villocarine A are summarized in the table below. It is

important to note that a specific melting point and quantitative solubility data are not readily

available in the current body of scientific literature.
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Property Value Citation(s)

Molecular Formula C₂₂H₂₆N₂O₃ [1]

Molecular Weight 366.45 g/mol [1]

CAS Number 1319743-81-1 [1]

Appearance Powder

Melting Point
Not reported in the reviewed

literature.

Solubility

Not quantitatively reported in

the reviewed literature.

General alkaloid insolubility in

water is expected.

Storage
Store at -20°C for long-term

stability.
[1]

Pharmacokinetic Properties in Rats
Preclinical pharmacokinetic studies in rats have provided initial insights into the absorption,

distribution, metabolism, and excretion (ADME) profile of Villocarine A.
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Parameter Value Citation(s)

Permeability (Caco-2) 15.6 ± 1.6 x 10⁻⁶ cm/s [2]

Plasma Protein Binding (Rat &

Human)
>91% [2]

Hepatic Extraction Ratio (Rat) 0.1 [2]

Hepatic Extraction Ratio

(Human)
0.2 [2]

Volume of Distribution (IV) 100.3 ± 15.6 L/kg [2]

Clearance (IV) 8.2 ± 1.1 L/h/kg [2]

Tmax (Oral) 0.3 ± 0.1 h [2]

Cmax (Oral) 53.2 ± 10.4 ng/mL [2]

Absolute Oral Bioavailability 16.8 ± 0.1% [2]

Biological Activity: Vasorelaxation
Villocarine A has been identified as a potent vasorelaxant agent. Its mechanism of action

involves a multi-faceted approach targeting the vascular endothelium and smooth muscle cells.

Mechanism of Action
The vasorelaxant effect of Villocarine A is primarily attributed to its ability to modulate

intracellular calcium concentrations in vascular smooth muscle cells through several key

mechanisms:

Inhibition of Calcium Influx: Villocarine A inhibits the influx of extracellular calcium through

both voltage-dependent calcium channels (VDCs) and receptor-operated calcium channels

(ROCs).[3]

Endothelium-Dependent Effects: The compound promotes the release of nitric oxide (NO)

from endothelial cells. NO then diffuses into the adjacent smooth muscle cells, activating

guanylate cyclase, which in turn increases the production of cyclic guanosine

monophosphate (cGMP), leading to vasodilation.[3]
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Potassium Channel Opening: Villocarine A is also believed to mediate the opening of

voltage-gated potassium (K⁺) channels, leading to hyperpolarization of the smooth muscle

cell membrane and subsequent relaxation.[3]

Signaling Pathway
The proposed signaling pathway for Villocarine A-induced vasorelaxation is depicted in the

diagram below.
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Click to download full resolution via product page

Villocarine A Vasorelaxation Signaling Pathway

Experimental Protocols
The following sections detail generalized protocols for the extraction, synthesis, and biological

evaluation of Villocarine A. These are representative methodologies and may require

optimization based on specific laboratory conditions and starting materials.

Extraction of Villocarine A from Uncaria Species
This protocol outlines a general procedure for the isolation of Villocarine A from plant material.
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Extraction Workflow for Villocarine A
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Methodology:

Plant Material Preparation: Dried and powdered plant material (e.g., leaves or hooks of

Uncaria villosa or Uncaria rhynchophylla) is used as the starting material.

Extraction: The powdered material is subjected to maceration with methanol at room

temperature for an extended period (e.g., 72 hours), a process that is typically repeated

multiple times to ensure exhaustive extraction.

Filtration and Concentration: The methanolic extracts are combined, filtered, and

concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5%

HCl) and washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic

compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted

with a chlorinated solvent (e.g., dichloromethane) to isolate the basic alkaloids.

Crude Alkaloid Fraction: The organic layers containing the alkaloids are combined, dried over

anhydrous sodium sulfate, and concentrated to yield a crude alkaloid fraction.

Chromatographic Purification: The crude alkaloid fraction is subjected to column

chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., a

mixture of hexane, ethyl acetate, and methanol) of increasing polarity.

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those

containing Villocarine A.

Crystallization: Fractions rich in Villocarine A are combined, concentrated, and the

compound is purified by crystallization from a suitable solvent system to yield pure

Villocarine A.

Total Synthesis of Villocarine A
The total synthesis of Villocarine A is a complex, multi-step process. While a detailed step-by-

step protocol is beyond the scope of this guide, a generalized workflow is presented below. The

synthesis typically involves the strategic construction of the intricate polycyclic core.
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Generalized Synthetic Workflow for Villocarine A

General Synthetic Strategy:

The total synthesis of Villocarine A has been achieved through a lengthy synthetic sequence

(approximately 15 steps). A key strategic element often involves an intramolecular Pictet-

Spengler reaction to stereoselectively form the tetrahydro-β-carboline core. Subsequent steps

focus on the elaboration of the remaining rings and the introduction of the characteristic β-

methoxy acrylate side chain. The synthesis requires careful control of stereochemistry at

multiple chiral centers.
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Vasorelaxation Assay in Rat Aortic Rings
This protocol describes a standard ex vivo method to assess the vasorelaxant activity of

Villocarine A.

Methodology:

Aortic Ring Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully

excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adherent

connective and adipose tissue and cut into rings of 2-3 mm in width.

Mounting in Organ Baths: The aortic rings are mounted in organ baths containing K-H

solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O₂ and 5%

CO₂. The rings are connected to isometric force transducers to record changes in tension.

Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes

under a resting tension of 1.5-2.0 g. The viability of the endothelial layer is confirmed by

inducing a contraction with phenylephrine (PE, e.g., 1 µM) followed by the addition of

acetylcholine (ACh, e.g., 10 µM) to elicit endothelium-dependent relaxation.

Induction of Contraction: After a washout period, a stable contraction is induced in the aortic

rings using a contractile agent such as phenylephrine (PE) or a high concentration of

potassium chloride (KCl).

Cumulative Addition of Villocarine A: Once a stable plateau of contraction is reached,

Villocarine A is added to the organ bath in a cumulative manner, with increasing

concentrations (e.g., from 1 nM to 100 µM). The relaxation response is recorded as a

percentage of the pre-contraction induced by PE or KCl.

Data Analysis: Concentration-response curves are plotted, and the EC₅₀ (the concentration

of Villocarine A that produces 50% of the maximal relaxation) is calculated to quantify its

potency.

Mechanism of Action Studies (Optional): To investigate the mechanism of action, the assay

can be repeated in the presence of specific inhibitors, such as L-NAME (an eNOS inhibitor),

tetraethylammonium (a non-selective K⁺ channel blocker), or in a calcium-free K-H solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b13730031?utm_src=pdf-body
https://www.benchchem.com/product/b13730031?utm_src=pdf-body
https://www.benchchem.com/product/b13730031?utm_src=pdf-body
https://www.benchchem.com/product/b13730031?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13730031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Villocarine A is a promising natural product with well-defined vasorelaxant properties. Its multi-

target mechanism of action, involving the inhibition of calcium influx, release of nitric oxide, and

opening of potassium channels, makes it an interesting candidate for further investigation in the

context of cardiovascular drug discovery. The information and protocols provided in this guide

serve as a valuable resource for researchers and drug development professionals working with

this and related indole alkaloids. Further studies are warranted to fully elucidate its therapeutic

potential and to establish a more comprehensive physicochemical profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13730031?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13730031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

